molecular formula C5H6N2O2 B13867992 N-hydroxyfuran-3-carboximidamide

N-hydroxyfuran-3-carboximidamide

Cat. No.: B13867992
M. Wt: 126.11 g/mol
InChI Key: DYDQDBYLTNKXNH-UHFFFAOYSA-N
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Description

N’-hydroxyfuran-3-carboximidamide is a chemical compound with the molecular formula C5H6N2O2 It is known for its unique structure, which includes a furan ring and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxyfuran-3-carboximidamide typically involves the reaction of furan-3-carboxylic acid with hydroxylamine. The reaction is carried out under acidic conditions to facilitate the formation of the carboximidamide group. The process can be summarized as follows:

  • Furan-3-carboxylic acid is dissolved in a suitable solvent, such as ethanol.
  • Hydroxylamine hydrochloride is added to the solution.
  • The mixture is heated under reflux conditions for several hours.
  • The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-hydroxyfuran-3-carboximidamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxyfuran-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.

    Reduction: Reduction reactions can convert the carboximidamide group to primary amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted furan derivatives.

Scientific Research Applications

N’-hydroxyfuran-3-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxyfuran-3-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interfere with DNA synthesis or protein function, resulting in antimicrobial or anticancer activities. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Furan-3-carboxamide: Similar structure but lacks the hydroxyl group.

    Furan-2-carboximidamide: Differing position of the carboximidamide group.

    Furan-3-carboxanilide: Contains an anilide group instead of a hydroxyl group.

Uniqueness

N’-hydroxyfuran-3-carboximidamide is unique due to its specific combination of a furan ring and a hydroxylated carboximidamide group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N'-hydroxyfuran-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c6-5(7-8)4-1-2-9-3-4/h1-3,8H,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDQDBYLTNKXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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